molecular formula C12H16ClIN2O B2513527 N-(4-Iodophenyl)piperidine-4-carboxamide;hydrochloride CAS No. 1416549-80-8

N-(4-Iodophenyl)piperidine-4-carboxamide;hydrochloride

Cat. No.: B2513527
CAS No.: 1416549-80-8
M. Wt: 366.63
InChI Key: STBXCCFLSPPSTJ-UHFFFAOYSA-N
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Description

N-(4-Iodophenyl)piperidine-4-carboxamide hydrochloride is a piperidine-derived compound featuring a 4-iodophenyl substituent and a carboxamide group. The hydrochloride salt form enhances solubility, a critical factor for pharmacokinetics.

Properties

IUPAC Name

N-(4-iodophenyl)piperidine-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IN2O.ClH/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBXCCFLSPPSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=CC=C(C=C2)I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Iodophenyl)piperidine-4-carboxamide;hydrochloride typically involves the reaction of 4-iodoaniline with piperidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-Iodophenyl)piperidine-4-carboxamide;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while oxidation can produce corresponding carboxylic acids .

Scientific Research Applications

Medicinal Chemistry

N-(4-Iodophenyl)piperidine-4-carboxamide has shown potential as a lead compound for the development of new pharmaceuticals. Its derivatives may exhibit various pharmacological activities, including:

  • Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit key enzymes involved in inflammatory pathways, such as fatty acid amide hydrolase (FAAH), which regulates endocannabinoid levels .
  • Analgesic Properties : Studies indicate that this compound can effectively modulate pain responses in animal models. It has been shown to work synergistically with other analgesics to reduce inflammatory pain .
  • Antiviral Activity : Related piperidine derivatives have demonstrated efficacy as CCR5 antagonists in HIV treatment by inhibiting membrane fusion mediated by the CCR5 receptor . This suggests that N-(4-Iodophenyl)piperidine-4-carboxamide may possess similar antiviral properties.
  • Anticancer Potential : Recent research highlights the compound's role as an inhibitor of 8-oxo Guanine DNA glycosylase (OGG1), an enzyme involved in DNA repair mechanisms. Inhibition of OGG1 can enhance the effectiveness of chemotherapeutic agents against cancer cells .

Biological Research

In biological studies, N-(4-Iodophenyl)piperidine-4-carboxamide serves as a probe to investigate various biological targets. Its ability to be labeled with radioactive isotopes allows for imaging studies that elucidate the function of specific proteins or pathways within cells .

Materials Science

The compound is also utilized in materials science as a precursor for synthesizing functional materials, including polymers and nanomaterials. Its unique chemical properties enable the development of advanced materials with tailored functionalities .

Case Studies

  • CCR5 Antagonist Development : In a study focused on optimizing piperidine derivatives, modifications led to compounds with improved metabolic stability and potent inhibition of HIV membrane fusion . These findings underscore the potential of N-(4-Iodophenyl)piperidine-4-carboxamide in antiviral applications.
  • Analgesic Efficacy Evaluation : Animal model studies demonstrated that derivatives of this compound could significantly reduce pain responses when administered alone or in combination with other analgesics, showcasing its therapeutic potential .
  • Cancer Therapeutics Research : Investigations into the inhibition of OGG1 by this compound revealed promising results in enhancing the efficacy of existing chemotherapeutic agents, suggesting its role in cancer treatment strategies .

Mechanism of Action

The mechanism of action of N-(4-Iodophenyl)piperidine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets. The iodophenyl group can engage in various binding interactions, while the piperidine ring provides structural stability. These interactions can modulate biological pathways and influence cellular processes .

Comparison with Similar Compounds

AM-251

Structure : N-(Piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide
Key Differences :

  • Contains a pyrazole ring and dichlorophenyl groups, unlike the simpler piperidine-carboxamide backbone of the target compound.
  • Pharmacological Role: AM-251 is a well-characterized cannabinoid receptor 1 (CB1) antagonist, used in studies of cardiovascular responses and synaptic transmission .
  • Molecular Weight : ~603.26 g/mol (C₂₃H₂₁Cl₂IN₄O) vs. ~402.62 g/mol (estimated for the target compound).

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide

Structure : Features a pyridinylpyrimidinyl substituent on the phenyl ring.
Key Differences :

  • The pyrimidine-pyridine hybrid substituent may enhance anti-angiogenic activity, as demonstrated in endothelial cell proliferation assays .
  • Lacks the 4-iodophenyl group, which could reduce halogen-mediated receptor binding compared to the target compound.

RTI-121

Structure : 3β-(4-Iodophenyl)-tropane-2β-carboxylic acid isopropyl ester hydrochloride
Key Differences :

  • Tropane core (vs. piperidine) with an ester linkage.
  • Pharmacological Role : RTI-121 is a dopamine transporter inhibitor, highlighting how structural differences (tropane vs. piperidine) dictate target specificity .

AZD5363

Structure: 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide Key Differences:

  • Pyrrolopyrimidine substituent and chlorophenyl group.
  • Pharmacological Role : Potent Akt kinase inhibitor with antitumor activity, demonstrating how piperidine-carboxamide derivatives can be tailored for kinase targeting .

4-(4-Bromophenyl)piperidine Hydrochloride

Structure : Bromophenyl substituent instead of iodophenyl.
Key Differences :

  • Bromine’s lower electronegativity and larger atomic radius compared to iodine may alter receptor binding kinetics and metabolic stability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Target/Activity
N-(4-Iodophenyl)piperidine-4-carboxamide HCl C₁₂H₁₄IN₂O·HCl ~402.62 4-iodophenyl, piperidine-carboxamide Not explicitly stated (structural analogy suggests receptor targeting)
AM-251 C₂₃H₂₁Cl₂IN₄O 603.26 Pyrazole, dichlorophenyl CB1 antagonist
RTI-121 C₁₈H₂₃IN₂O₂·HCl 482.75 Tropane, isopropyl ester Dopamine transporter inhibitor
AZD5363 C₂₃H₂₈ClN₇O₂ 494.97 Pyrrolopyrimidine, chlorophenyl Akt kinase inhibitor
4-(4-Bromophenyl)piperidine HCl C₁₁H₁₄BrN·HCl 292.61 4-bromophenyl Undisclosed (structural probe)

Key Structural and Functional Insights

  • Iodophenyl vs. Halogenated Analogues : The iodine atom in the target compound may enhance binding to hydrophobic pockets in receptors or enzymes due to its polarizability, compared to bromine or chlorine .
  • Carboxamide Linkage : Common in all compared compounds, this group facilitates hydrogen bonding, critical for target engagement.
  • Piperidine vs. Tropane/Ring Systems : Piperidine derivatives (e.g., target compound, AZD5363) are more flexible than tropanes (RTI-121), influencing selectivity for different transporters or kinases.

Research Implications

  • Target Compound Potential: The absence of explicit data on the target compound’s activity underscores the need for further studies, particularly in receptor binding assays or antitumor models, given the anti-angiogenic and kinase inhibitory activities observed in analogues .
  • Synthetic Pathways : outlines amide synthesis protocols applicable to piperidine-carboxamide derivatives, suggesting feasible scalability for the target compound .

Biological Activity

N-(4-Iodophenyl)piperidine-4-carboxamide;hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with an iodophenyl group. The presence of the iodine atom may enhance its interaction with biological targets due to increased lipophilicity and potential halogen bonding.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting processes such as lipid metabolism and neurotransmitter reuptake.
  • Receptor Modulation : It may modulate the activity of neurotransmitter receptors, influencing signaling pathways associated with pain perception, mood regulation, and other physiological processes.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives showed IC50 values ranging from 7.9 to 92 µM against human breast, ovarian, and colorectal cancer cells .
  • Mechanistic Insights : The anticancer activity is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

Analgesic Properties

The compound's potential analgesic effects are notable:

  • Pain Models : In animal models of inflammatory pain, compounds in this class have shown efficacy comparable to established analgesics. They may exert their effects through the modulation of cannabinoid receptors or other pain-related pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, providing insights relevant to this compound:

  • Study on MAGL Inhibition : A related compound displayed potent inhibition of monoacylglycerol lipase (MAGL), with an IC50 value of 80 nM. This suggests that similar piperidine derivatives could influence endocannabinoid signaling pathways .
  • Multitarget Drug Development : Research has indicated that piperidine-based compounds can inhibit multiple targets simultaneously (e.g., VEGFR-2, ERK-2), enhancing their therapeutic potential in cancer treatment .
  • Synthesis and Biological Evaluation : A series of novel piperidine derivatives were synthesized and evaluated for their biological activity against various cancer cell lines. These studies highlighted structure-activity relationships that could inform future development efforts for this compound .

Table 1: Biological Activity Summary of Piperidine Derivatives

Compound NameTargetIC50 (µM)Biological Activity
Compound AMAGL0.80Potent inhibitor
Compound BVEGFR-211.3Anticancer
Compound CCB11.2Analgesic

Table 2: Comparative Analysis of Piperidine Derivatives

Study ReferenceCompoundActivity TypeFindings
AAnticancerIC50 values between 7.9 - 92 µM
BAnalgesicEfficacy in pain models
CMultitargetInhibition of VEGFR-2 and ERK-2

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